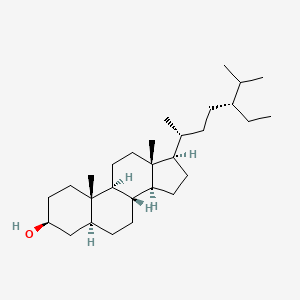
Sitostanol
説明
Sitostanol is a plant product made from vegetable oils or the oil from pine tree wood pulp, and is then combined with canola oil . It is most commonly used for heart disease and high cholesterol . It is an ingredient in Benecol margarine and some salad dressings . The U.S. Food and Drug Administration (FDA) allows manufacturers of products that contain sitostanol to claim that the product lowers the risk of getting heart disease .
Synthesis Analysis
Sitostanol is biosynthesized in plants via the mevalonic acid pathway . It is formed from acetate via mevalonic acid by higher plants .Molecular Structure Analysis
Sitostanol is a saturated sterol with the molecular formula C29H52O . Its formal name is (5α)-stigmastan-3β-ol . The InChI code for sitostanol is InChI=1S/C29H52O/c1-7-21 (19 (2)3)9-8-20 (4)25-12-13-26-24-11-10-22-18-23 (30)14-16-28 (22,5)27 (24)15-17-29 (25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 .Chemical Reactions Analysis
Sitostanol has been shown to be involved in the hydrogenation reaction over a palladium catalyst .Physical And Chemical Properties Analysis
Sitostanol is a white, waxy powder with a characteristic odor . It is one of the components of the food additive E499 . Phytosterols are hydrophobic and soluble in alcohols .科学的研究の応用
1. Cholesterol Absorption Reduction
- Application Summary : Sitostanol has been found to significantly reduce cholesterol absorption in humans when administered in lecithin micelles .
- Methods of Application : The ability of sitostanol to reduce cholesterol absorption was measured directly by including a hexadeuterated cholesterol tracer in a standard test breakfast and measuring plasma tracer concentration 4 and 5 days later . Sitostanol was formulated either as a powder or as a sonicated micellar solution with lecithin .
- Results : Sitostanol powder (1 g) reduced cholesterol absorption by only 11.3 ± 7.4% (P = 0.2), confirming in vitro data showing poor solubility of sitostanol powder in artificial bile . In contrast, sitostanol in lecithin micelles reduced cholesterol absorption by 36.7 ± 4.2% (P = 0.003) at a dose of 700 mg and by 34.4 ± 5.8% (P = 0.01) at a dose of 300 mg .
2. Pharmacological Applications
- Application Summary : β-sitosterol, a type of sitostanol, has been found to have various pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive effects .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific pharmacological activity being studied .
- Results : The results or outcomes obtained also vary depending on the specific pharmacological activity being studied .
3. Tissue Engineering
- Application Summary : Research studies suggest that β-sitosterol or its extract increases the proliferation of neural stem cells .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available data .
- Results : The results or outcomes obtained are not detailed in the available data .
4. Antimicrobial Activity
- Application Summary : β-sitosterol, a type of sitostanol, has been found to have antimicrobial activity .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific microorganism being studied .
- Results : The results or outcomes obtained also vary depending on the specific microorganism being studied .
5. Anti-Inflammatory Activity
- Application Summary : β-sitosterol and stigmasterol, types of sitostanol, have been found to inhibit inflammation induced by TPA (Tetradecanoylphorbol acetate), a potent inflammatory agent .
- Methods of Application : The anti-inflammatory activity was evaluated by applying β-sitosterol and stigmasterol topically at doses of 0.5 mg/ear of mouse .
- Results : The topical application of β-sitosterol and stigmasterol inhibited the TPA induced inflammation in an acute model .
6. Cholesterol Lowering
- Application Summary : Sitostanol can reduce total and “bad” low-density lipoprotein (LDL) cholesterol levels by 6% to 20% .
- Methods of Application : Most research shows that a dose of about 2-3 grams per day lowers cholesterol the most .
- Results : Higher doses do not seem to work any better .
7. Anticancer Activity
- Application Summary : β-sitosterol, a type of sitostanol, has been found to have anticancer activity .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific type of cancer being studied .
- Results : The results or outcomes obtained also vary depending on the specific type of cancer being studied .
8. Antifertility Activity
- Application Summary : β-sitosterol, a type of sitostanol, has been found to have antifertility effects .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available data .
- Results : The results or outcomes obtained are not detailed in the available data .
9. Angiogenic Activity
- Application Summary : β-sitosterol, a type of sitostanol, has been found to have angiogenic effects, which means it can stimulate the formation of new blood vessels .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available data .
- Results : The results or outcomes obtained are not detailed in the available data .
Safety And Hazards
Sitostanol is likely safe for most people when taken by mouth . Adults can safely use sitostanol for up to 1 year, and children can safely use it for up to 3 months . Sitostanol might cause stomach upset or too much fat in the stool (steatorrhea) . There is some concern that sitostanol might decrease absorption of some nutrients since it decreases fat absorption .
特性
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJMUZUPVCAVPU-HRJGVYIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016169 | |
| Record name | (3beta,5alpha)-Stigmastan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stigmastanol | |
CAS RN |
83-45-4 | |
| Record name | Sitostanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmastanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STIGMASTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3beta,5alpha)-Stigmastan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5α)-stigmastan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STIGMASTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2NJ9WO6O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



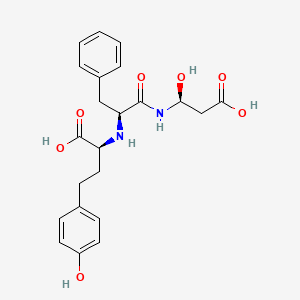
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)
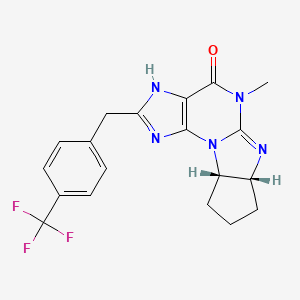
![2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1680917.png)
![N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1680918.png)
![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)
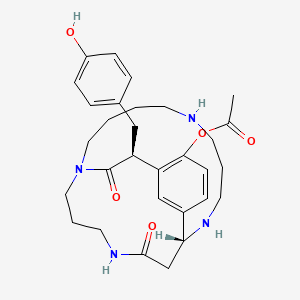
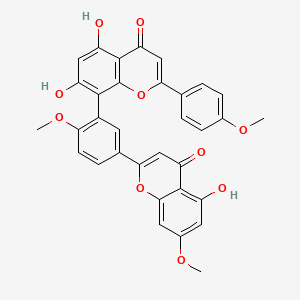
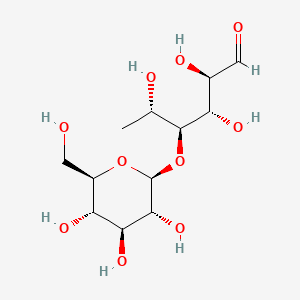
![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)
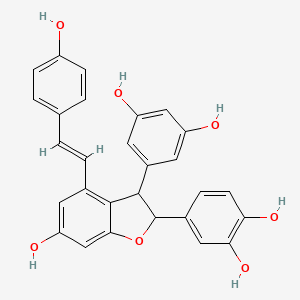
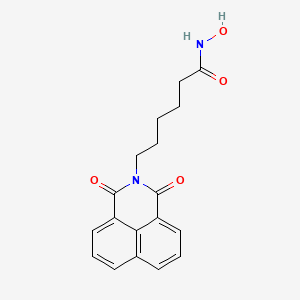
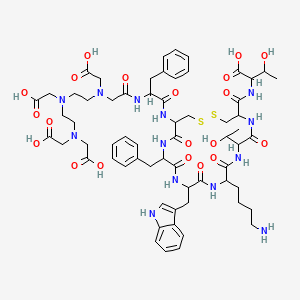
![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)